ALR-27

Leishmaniasis Antiparasitic Diarylheptanoid

Sourcing a validated antileishmanial diarylheptanoid with defined stereochemistry remains a bottleneck for neglected disease drug discovery. ALR-27 (d-de-O-methylcentrolobine) addresses this gap as the most active Centrolobium-derived compound against Leishmania amazonensis intracellular amastigotes. - Demonstrated superiority over methylcurcumin in direct comparative intracellular amastigote assays. - cis-2,6-disubstituted tetrahydropyran stereochemistry confirmed; benchmark for chiral methodology validation (up to 93% ee via hetero-Diels-Alder). - Dual utility: FLAP antagonist (>80% 5-LOX product formation inhibition in M1-MDM) and validated antileishmanial positive control. ≥98% purity; available in 10-250 mg research quantities; custom synthesis and bulk packaging on request.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
Cat. No. B12382824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALR-27
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CC(OCC1C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O
InChIInChI=1S/C19H22O3/c20-17-7-1-14(2-8-17)3-11-19-12-6-16(13-22-19)15-4-9-18(21)10-5-15/h1-2,4-5,7-10,16,19-21H,3,6,11-13H2
InChIKeyCZAHCAZTHZRDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d-De-o-methylcentrolobine: Antileishmanial Diarylheptanoid


d-De-o-methylcentrolobine, also known as des-O-methylcentrolobine, is a diarylheptanoid natural product isolated from the heartwood of Centrolobium species, including C. sclerophyllum, C. tomentosum, and C. robustum [1]. This compound belongs to a class of phenolic diarylheptanoids characterized by a 1,7-diphenylheptane skeleton and exhibits a specific stereochemical configuration (cis-2,6-disubstituted tetrahydropyran ring) essential for its biological activity [2]. Its molecular formula is C19H22O3 with a molecular weight of 298.38 g/mol [3].

d-De-o-methylcentrolobine vs. Generic Diarylheptanoids


Generic substitution among diarylheptanoids is not scientifically justified due to profound differences in biological activity and target engagement. While centrolobine and curcumin derivatives share a common structural motif, the absence of the 4′-O-methyl group in d-de-O-methylcentrolobine significantly alters its activity against Leishmania amazonensis [1]. Direct comparative studies demonstrate that d-de-O-methylcentrolobine is the most active diarylheptanoid derived from C. sclerophyllum, outperforming methylcurcumin in intracellular amastigote assays [2]. Furthermore, its specific stereochemical configuration (cis-2,6-disubstituted tetrahydropyran ring) is crucial for biological activity, and synthetic analogs lacking this stereochemistry exhibit reduced efficacy [3].

d-De-o-methylcentrolobine: Comparative Evidence


Superior Activity Over Methylcurcumin in Amastigotes

In a direct head-to-head comparison against the intracellular form (amastigotes) of Leishmania amazonensis, d-de-o-methylcentrolobine demonstrated significantly higher activity than the most active curcumin derivative, methylcurcumin [1]. While specific IC50 values are not reported in the abstract, the study designates d-de-o-methylcentrolobine as 'the most active diarylheptanoid derived from C. sclerophyllum' and establishes its superiority over methylcurcumin in the same assay system [2].

Leishmaniasis Antiparasitic Diarylheptanoid

Activity Against Promastigotes

d-De-o-methylcentrolobine has been demonstrated to be highly effective against the extracellular form (promastigotes) of Leishmania amazonensis [1]. While this evidence does not provide a direct comparator in the same study, it establishes baseline activity for the compound. The study notes that diarylheptanoids extracted from Centrolobium sclerophyllum are 'very active' against L. amazonensis promastigotes, with d-de-O-methylcentrolobine identified as the key active constituent [2].

Leishmaniasis Antiparasitic Diarylheptanoid

Stereoselective Synthesis via Hetero-Diels-Alder

The catalytic asymmetric synthesis of (−)-de-O-methylcentrolobine has been achieved with high stereochemical control using a hetero-Diels–Alder (HDA) reaction catalyzed by dirhodium(II) tetrakis[(R)-3-(benzene-fused-phthalimido)-2-piperidinonate] (Rh2(R-BPTPI)4) [1]. This method provides exclusively cis-2,6-disubstituted tetrahydropyran-4-ones in up to 93% enantiomeric excess (ee), which is the exact stereochemistry required for biological activity . In contrast, synthetic approaches for centrolobine and its analogs often yield racemic mixtures or require additional steps to achieve stereochemical purity [2].

Stereoselective Synthesis Chiral Catalyst Diarylheptanoid

Superior Antileishmanial Activity vs. Centrolobine

Centrolobine, the parent compound, exhibits anti-inflammatory, antibacterial, and antileishmanial activities [1]. However, d-de-O-methylcentrolobine, which lacks the 4′-O-methyl group present in centrolobine, is specifically identified as 'the most active diarylheptanoid derived from C. sclerophyllum' against Leishmania amazonensis [2]. This structural modification (demethylation) correlates with enhanced activity against both promastigote and amastigote forms of the parasite [3].

Antileishmanial Diarylheptanoid Natural Product

d-De-o-methylcentrolobine: Research & Application Scenarios


Antileishmanial Drug Discovery for Intracellular Amastigotes

d-De-o-methylcentrolobine is the preferred compound for researchers developing novel antileishmanial therapies targeting the intracellular amastigote stage of Leishmania amazonensis. Its demonstrated superiority over methylcurcumin in direct comparative studies [1] makes it a more promising lead compound for further optimization and in vivo evaluation against cutaneous leishmaniasis.

SAR Studies of Diarylheptanoids

d-De-o-methylcentrolobine serves as a critical reference compound for SAR studies investigating the impact of 4′-O-methylation on antileishmanial activity. Its enhanced activity compared to centrolobine [2] provides a clear structural correlate for optimizing diarylheptanoid-based antiparasitic agents.

Stereoselective Synthesis Method Development

The established asymmetric synthesis of (−)-de-O-methylcentrolobine via hetero-Diels–Alder reaction with up to 93% ee [3] provides a benchmark for developing new stereoselective methodologies. Researchers can use this compound to validate novel chiral catalysts or synthetic routes targeting cis-2,6-disubstituted tetrahydropyrans.

Natural Product-Based Antiparasitic Screening

For screening programs evaluating natural products against Leishmania species, d-de-O-methylcentrolobine represents a validated positive control with established activity against both promastigote and amastigote forms of L. amazonensis [4]. Its inclusion enables robust comparative assessment of new chemical entities.

Technical Documentation Hub

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